Gdc-0077 - 2060571-02-8

Gdc-0077

Catalog Number: EVT-269049
CAS Number: 2060571-02-8
Molecular Formula: C18H19F2N5O4
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0077, also known as inavolisib, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP binding site of PI3Kα, preventing the enzyme from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival, making it a promising target for cancer therapy [].

GDC-0077 displays a unique characteristic: it preferentially degrades mutant forms of the p110α protein, the catalytic subunit of PI3Kα [, ]. This selective degradation makes it a potentially valuable tool in studying cancers driven by specific p110α mutations.

Overview

GDC-0077, also known as Inavolisib, is a highly selective inhibitor of phosphatidylinositol 3-kinase alpha, a key enzyme in the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy. GDC-0077 is notable for its ability to induce selective degradation of mutant p110α, the catalytic subunit of phosphatidylinositol 3-kinase alpha, which is often implicated in solid tumors due to gene amplification or activating mutations .

Source and Classification

GDC-0077 was developed through structure-based design and optimization of a series of benzoxazepin-oxazolidinone compounds. It belongs to the class of small molecule inhibitors targeting the class I isoform of phosphatidylinositol 3-kinase. The compound has demonstrated significant selectivity for both the phosphatidylinositol 3-kinase alpha isoform and its mutant forms, distinguishing it from other inhibitors that may not exhibit such specificity .

Synthesis Analysis

The synthesis of GDC-0077 involves several steps characterized by advanced organic chemistry techniques. The compound is synthesized through a stereocontrolled N-arylation process involving α-amino acids. The synthetic route typically includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of intermediates through coupling reactions.
  2. Coupling and Condensation: A cascade coupling/condensation process is employed to form the core structure of GDC-0077.
  3. Purification: The purity of synthesized compounds is confirmed using high-performance liquid chromatography, ensuring that all targeted compounds exceed 95% purity .
Molecular Structure Analysis

GDC-0077 features a complex molecular structure that includes multiple functional groups contributing to its pharmacological activity. The compound's structural formula can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Key structural characteristics include:

  • Benzoxazepin Core: This core structure is essential for the compound's interaction with the target enzyme.
  • Oxazolidinone Moiety: This component enhances the compound's binding affinity and selectivity towards phosphatidylinositol 3-kinase alpha.

The molecular weight of GDC-0077 is approximately 318.36 g/mol, with specific data available regarding its stereochemistry and conformational flexibility .

Chemical Reactions Analysis

GDC-0077 undergoes various chemical reactions during its synthesis and in biological systems:

  1. N-Arylation Reactions: These reactions are critical in forming the benzoxazepin structure from α-amino acids.
  2. Degradation Pathways: In vivo studies have shown that GDC-0077 can induce selective degradation of mutant p110α proteins through mechanisms involving ubiquitination and proteasomal degradation.
  3. Binding Interactions: The compound engages in hydrogen bonding and hydrophobic interactions with target sites on phosphatidylinositol 3-kinase alpha, which are essential for its inhibitory action .
Mechanism of Action

GDC-0077 exerts its anticancer effects primarily through selective inhibition of phosphatidylinositol 3-kinase alpha activity and subsequent degradation of mutant p110α proteins. The mechanism involves:

  1. Inhibition of Signaling Pathways: By binding to phosphatidylinositol 3-kinase alpha, GDC-0077 disrupts downstream signaling pathways that promote cell survival and proliferation.
  2. Induction of Protein Degradation: The compound promotes the degradation of mutant p110α proteins, which leads to sustained inhibition of phosphatidylinositol 3-kinase signaling over time, even after treatment cessation .

This dual action enhances its efficacy in treating cancers characterized by aberrations in the phosphatidylinositol 3-kinase pathway.

Physical and Chemical Properties Analysis

GDC-0077 possesses several notable physical and chemical properties:

These properties are essential for ensuring that GDC-0077 maintains its efficacy during storage and administration .

Applications

GDC-0077 is primarily utilized in scientific research and clinical settings aimed at treating cancers associated with mutations in the phosphatidylinositol 3-kinase pathway. Its applications include:

  1. Cancer Therapy: GDC-0077 is being evaluated in clinical trials for efficacy against hormone receptor-positive/HER2-negative breast cancers and other solid tumors characterized by PIK3CA mutations.
  2. Combination Therapies: Research indicates enhanced efficacy when GDC-0077 is used in combination with standard therapies such as aromatase inhibitors and CDK4/6 inhibitors .
  3. Mechanistic Studies: It serves as a valuable tool for understanding the role of phosphatidylinositol 3-kinase signaling in cancer biology.

The ongoing research into GDC-0077 continues to uncover its potential benefits and applications in oncology, highlighting its importance as a targeted therapeutic agent against specific cancer types .

Introduction to PI3Kα Signaling in Oncogenesis

Role of PI3K Pathway Dysregulation in Solid Tumors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway serves as a master cellular regulator, governing critical processes including cell growth, proliferation, survival, and metabolism. Among its various isoforms, PI3Kα (encoded by PIK3CA) stands out as a principal oncogenic driver when dysregulated. This heterodimeric enzyme consists of a p110α catalytic subunit and a p85 regulatory subunit, with its activation typically triggered by receptor tyrosine kinases (RTKs) [8]. Upon activation, PI3Kα catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which subsequently recruits AKT and other downstream effectors, culminating in the activation of the mTOR complex – a central node in cellular anabolism [6] [8]. In solid tumors, this pathway undergoes frequent hyperactivation through multiple mechanisms, including RTK overexpression, PTEN tumor suppressor loss, and notably, gain-of-function mutations in the PIK3CA gene itself. This dysregulation creates a perpetual growth signal that enables uncontrolled proliferation, metabolic reprogramming, and evasion of cell death mechanisms – hallmark capabilities of cancer cells [6] [8].

PIK3CA Mutations as Driver Alterations in Breast Cancer

PIK3CA represents the most frequently mutated oncogene across human cancers, with particularly high prevalence in hormone receptor-positive (HR+), HER2-negative breast cancer, where approximately 40% of tumors harbor activating mutations [6] [7]. These mutations cluster predominantly in two hotspot regions: the helical domain (exon 9, e.g., E542K, E545K) and the kinase domain (exon 20, notably H1047R) [6]. Molecular analyses reveal these mutations confer distinct oncogenic mechanisms: helical domain mutations disrupt inhibitory interactions with p85, while kinase domain mutations enhance membrane association and catalytic activity [6]. Critically, PIK3CA mutations are not merely passenger events but validated driver alterations that promote tumor initiation, maintenance, and metastasis. Preclinical models demonstrate that introducing mutant PIK3CA into mammary epithelial cells induces malignant transformation, while clinical evidence associates these mutations with therapeutic resistance to endocrine therapies and anti-HER2 agents [6] [8]. The high frequency and functional significance of PIK3CA mutations establish PI3Kα as a compelling therapeutic target in breast cancer.

Limitations of Pan-PI3K Inhibitors and Isoform-Specific Targeting Rationale

First-generation PI3K inhibitors faced significant clinical limitations due to their pharmacological properties. Pan-PI3K inhibitors (targeting multiple class I isoforms: α, β, γ, δ) and dual PI3K/mTOR inhibitors exhibited substantial off-target toxicity due to the critical physiological roles of PI3Kβ in insulin signaling and PI3Kδ/γ in immune function [2] [8]. These toxicities included hyperglycemia, hepatotoxicity, and immunosuppression, which severely constrained therapeutic dosing and limited clinical efficacy [6] [8]. The approval of the α-specific inhibitor alpelisib (BYL719) represented a significant advancement by improving the therapeutic index through isoform selectivity. However, alpelisib still induces significant hyperglycemia due to on-target inhibition of wild-type PI3Kα in metabolic tissues [6]. This limitation highlighted the need for next-generation inhibitors capable of distinguishing mutant from wild-type PI3Kα, thereby sparing normal metabolic functions while effectively inhibiting oncogenic signaling in tumors. This therapeutic imperative drove the development of mutant-selective PI3Kα inhibitors, exemplified by GDC-0077 (inavolisib), which incorporates a novel mechanism of action beyond simple catalytic inhibition [3] [7].

Table 1: Limitations of Conventional PI3K Inhibitors in Oncology

Inhibitor ClassRepresentative AgentsPrimary LimitationsClinical Consequences
Pan-PI3K InhibitorsBuparlisib (BKM120), Pictilisib (GDC-0941)Broad isoform inhibition affecting PI3Kβ (insulin signaling) and PI3Kδ/γ (immune function)Hyperglycemia, hepatotoxicity, immunosuppression, dose-limiting toxicities
Dual PI3K/mTOR InhibitorsDactolisib (BEZ235), Paxalisib (GDC-0084)Concurrent mTOR inhibition amplifies metabolic toxicitiesSevere hyperglycemia, mucosal inflammation, high discontinuation rates
Isoform-Selective (α)Alpelisib (BYL719)Inhibits both wild-type and mutant PI3KαOn-target hyperglycemia requiring dose reductions/reductions

Properties

CAS Number

2060571-02-8

Product Name

Gdc-0077

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N

SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Solubility

Soluble in DMSO

Synonyms

GDC-0077; GDC 0077; GDC0077; inavolisibum

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.